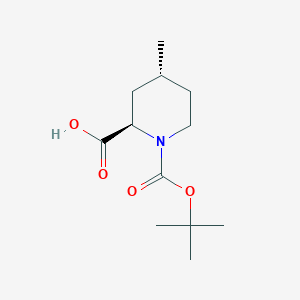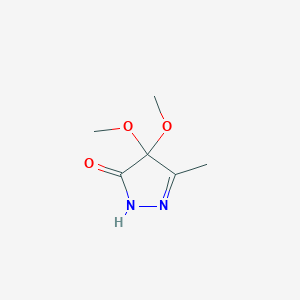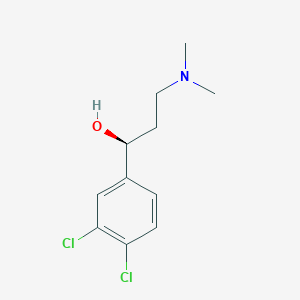
2-Chloro-3,6-bis(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine can be achieved using 2,6-dichloropyridine as a starting material. Through a series of reactions involving halogenation and interaction with potassium trifluoroacetate, this compound is obtained. The process is noted for its use of relatively inexpensive reagents and moderate reaction conditions, yielding the desired product at a rate of 28% to 53% (Liu Cong, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, and similar compounds, is often analyzed using techniques such as X-ray crystallography. These studies reveal the arrangements of atoms within the molecule and provide insight into the compound's reactivity and interactions with other molecules. While specific studies on 2-Chloro-3,6-bis(trifluoromethyl)pyridine's structure were not identified, related research on pyridine derivatives highlights the importance of molecular structure in determining the chemical properties and potential applications of these compounds.
Chemical Reactions and Properties
2-Chloro-3,6-bis(trifluoromethyl)pyridine participates in various chemical reactions, serving as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. The compound's reactivity with 1,2- and 1,3-bisnucleophiles has been explored, showcasing its utility in organic synthesis (Manjunath Channapur et al., 2019).
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
2-Chloro-3,6-bis(trifluoromethyl)pyridine serves as a precursor in the synthesis of complex ligands for coordination with lanthanide ions. For instance, it has been used to synthesize trifunctional ligands which demonstrated the ability to bind in a tridentate mode to Ln(III) cations, highlighting its utility in creating new coordination complexes with potential applications in materials science and catalysis (Pailloux et al., 2009).
Organic Synthesis and Reactivity
This compound is involved in reactions with alkyllithium reagents, showing directing effects of the trifluoromethyl groups. This aspect is critical for regioselective lithiation, providing an easy access to functionalized trifluoromethylpyridines, which are valuable intermediates in organic synthesis (Porwisiak & Dmowski, 1994).
Material Science
In the field of materials science, 2-Chloro-3,6-bis(trifluoromethyl)pyridine has been utilized in the synthesis of novel aromatic polyimides containing both pyridine and fluorine. These polyimides exhibited excellent solubility and good thermal stability, making them promising candidates for high-performance polymer applications (Zhang et al., 2007).
Halogen Exchange Reactions
The compound is also involved in halogen exchange reactions, serving as a starting material for the synthesis of derivatives with potential utility in various synthetic pathways. This highlights its role in facilitating the synthesis of structurally diverse pyridine derivatives through selective halogen substitution (Mongin et al., 1998).
Antimicrobial Research
Furthermore, 2-Chloro-3,6-bis(trifluoromethyl)pyridine has been characterized for its potential antimicrobial activities, showcasing the broader implications of this compound beyond purely synthetic applications. This involves exploring its interactions with DNA and investigating its structural and spectroscopic properties to better understand its biological activities (Evecen et al., 2017).
Propriétés
IUPAC Name |
2-chloro-3,6-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMRMHPZYGFIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609139 |
Source


|
| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
CAS RN |
175136-26-2 |
Source


|
| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














